Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Daprodustat (GSK1278863) is an oral active hypoxia-inducible prolylhydroxylase (HIFPH) inhibitor used to treat anemia caused by chronic kidney disease.
Daprodustat, a potent, selective, and orally-active inhibitor of all three HIF isozymes (PHD1, PHD2, PHD3, and PHD3), has IC50 values of 3.5 to 22.2 to 5.5 nM.
Bioactivity of Daprodustat
Daprodustat is an inhibitor for hypoxia-inducible protein hydroxylase, HIF PH1, HIF PH2, and HIF PH3 (IC50s=3.5, 22.2, and 5.5nM, respectively). The accumulation of HIF-1a (25 or 50 uM) and HIF-2a (50 uM) in Hep3B cell cultures are induced by daprodustat. In vivo, 60 mg/kg of daprodustat increases plasma levels (EPO). The doses of 3, 10, 30, and 30 mg/kg increase mice's number of reticulocytes and hemoglobin levels.
Mechanism of action of Dapustat
Preclinical studies have shown that Daprodustat stabilizes HIFa cell lines and results in an increase in the production of erythropoietin. A single dose of Daprodustat caused significant increases in plasma EPO in normal mice but minimal plasma vascular endothelial factor (VEGFA) concentrations. Following oral administration once daily, Daprodustat produced significant increases in red cell mass and reticulocytes in preclinical animals. The drug also has a nonclinical toxic profile that supports continued clinical development. Daprodustat showed good tolerability in phase 1. It increased EPO levels in apparently healthy patients proportionally to its dose. In phase 2a, studies in non-dialysis-dependent chronic kidney disease (NDD CKD) and end-stage renal disease Daprodustat, 4-10 mg once daily, produced a dose-dependent increase in hemoglobin relative to placebo.
Uses of Daprodustat
Daprodustat is an inhibitor for hypoxia-inducible factors (HIF) prolyl hydrolase. It increases HIF stability. It is orally absorbable, stimulates erythropoiesis, and induces an effective EPO response in animal models. Daprodustat is being studied in clinical trials as a treatment for anemia due to chronic kidney disease.
Daprodustat is also known as GSK1278863. It is a novel HIF prolyl hydroxylase inhibitor. Hypoxia-inducible factor (HIF), stabilization by HIF hydroxylase inhibitors (PhD), may improve ischemic circumstances such as peripheral arterial disease (PAD). For a short time, treatment with a novel HIF -prolylhydroxylase inhibitor (GSK1278863) did not improve performance in subjects with limited peripheral artery disease.
Dapiprazole, also known as rev-eyes or remydrial, belongs to the class of organic compounds known as phenylpiperazines. Phenylpiperazines are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group. Dapiprazole is a drug which is used in the treatment of iatrogenically induced mydriasis produced by adrenergic (phenylephrine) or parasympatholytic (tropicamide) agents used in certain eye examinations. Dapiprazole is considered to be a practically insoluble (in water) and relatively neutral molecule. Dapiprazole has been detected in multiple biofluids, such as urine and blood. Within the cell, dapiprazole is primarily located in the membrane (predicted from logP). Dapiprazole is a N-arylpiperazine, a N-alkylpiperazine and a member of pyridines. It has a role as an alpha-adrenergic antagonist, a miotic, an ophthalmology drug and an antipsychotic agent. Dapiprazole (U.S. trade name Rev-Eyes) is an alpha blocker. It is found in ophthalmic solutions used to reverse mydriasis after an eye examination.
Dapsone hydroxylamine, also known as N-hydroxydapsone or DDS-NOH, belongs to the class of organic compounds known as benzenesulfonyl compounds. These are aromatic compounds containing a benzenesulfonyl group, which consists of a monocyclic benzene moiety that carries a sulfonyl group. Dapsone hydroxylamine is considered to be a practically insoluble (in water) and relatively neutral molecule. Dapsone hydroxylamine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, dapsone hydroxylamine is primarily located in the cytoplasm.
γ-Secretase inhibitor. Inhibits Notch signalling in vitro. Inhibits total Aβ and Aβ42 production in human primary cultures (IC50 values are 115 and 200 nM, respectively) with no effect on APPα and APPβ levels. Blood-brain barrier permeable. 3D Growth matrix component and component of cerebral organoid differentiation media. γ-Secretase is a multi-subunit aspartyl protease that cleaves amyloid precursor protein (APP) and many other type 1 transmembrane proteins, including Notch, E-cadherin, and ErbB4. The proteolysis of APP by secretases produces beta amyloid (Aβ), a 39- to 42-amino acid peptide which forms the amyloid plaques that are characteristic of Alzheimer’s disease. DAPT is an inhibitor of γ-secretase, blocking the production of total Aβ in human primary neuronal cultures with an IC50 value of 115 nM and Aβ42 with an IC50 value of 200 nM. DAPT is also effective in vivo, reducing brain levels of Aβ when given orally to mice that are transgenic for human APPV717F or to rats. Through its effects on γ-secretase, DAPT indirectly inhibits Notch, affecting cell signaling and cell differentiation. An inhibitor of γ-secretase DAPT, also known GSI-IX, is a potent and selective γ-secretase inhibitor. DAPT is a non-transition-state analogue GSI and is the compound most widely evaluated in experimental models. DAPT causes a reduction in Aβ levels in human primary neuronal cell cultures with IC50 values = 115−200 nM. DAPT blocks Notch signaling in a cell-based assay measuring the activation of the Notch pathway reporter gene with an IC50 = 500 nM. As an inhibitor of Notch, DAPT has also been used in the study of autoimmune and lymphoproliferative diseases.
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet activating factor acetylhydrolase (PAF-AH) or phospholipase A2 group 7 (PLA2G7), hydrolyzes glycerophospholipids to produce lyso-PAF/lyso-phosphatidylcholine and short and/or oxidized fatty acids, many of which have pro-inflammatory or pro-oxidative activities. Darapladib is a reversible inhibitor of Lp-PLA2 (IC50 = 0.25 nM). It produces sustained inhibition of plasma Lp-PLA2 activity in humans receiving intensive atorvastatin therapy. Lp-PLA2 inhibition with darapladib also reduces the development of coronary atherosclerotic plaques. Darapladib, also known as SB-480848, is a reversible lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor with IC50 of 0.25 nM, which is in Phase 3 trials. Recent studies showed that risk of major coronary events not reduced by darapladib therapy. In patients with stable coronary heart disease, darapladib did not significantly reduce the risk of the primary composite end point of cardiovascular death, myocardial infarction, or stroke.
Darbufelone, also known as CI-1004; PD-136095-0073, is COX-2 inhibitor potentially for the treatment of rheumatoid arthritis. Darbufelone also induces growth inhibition of lung cancer cells both in vitro and in vivo.